3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid
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Overview
Description
3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is an organic compound with the molecular formula C20H30N2O6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .
Scientific Research Applications
3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Similar in structure but with different substituents on the phenyl ring.
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid lies in its specific structure, which allows for selective reactions and applications in various fields. The presence of the Boc group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2751614-32-9 |
---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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